2-(4-bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide
Description
2-(4-Bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-bromophenyl group at the 2-position and a furan-2-ylmethyl carboxamide moiety at the 5-position. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, making this compound of interest in medicinal chemistry . Structural characterization of analogous compounds (e.g., thiazolidinone derivatives) has been performed using X-ray crystallography, revealing key intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(furan-2-ylmethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5O2/c14-9-3-5-10(6-4-9)19-17-12(16-18-19)13(20)15-8-11-2-1-7-21-11/h1-7H,8H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPUJEQXXYQHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Furan Ring Attachment: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger volumes of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.
Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The bromophenyl and furan groups can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally compared to derivatives with tetrazole, thiazole, or imidazole cores and halogenated aryl substituents. Key comparisons include:
Key Observations :
- Bioisosteric Replacement : The tetrazole core in the target compound offers superior metabolic stability compared to carboxylic acid analogues, as seen in dual MCL-1/BCL inhibitors .
- Halogen Effects : The 4-bromophenyl group enhances lipophilicity (logP ~3.5 estimated) relative to fluorophenyl derivatives (logP ~2.8) .
Physicochemical and Crystallographic Properties
- Molecular Weight: Estimated at 362.2 g/mol (C12H10BrN5O2), lower than thiazolidinone derivatives (392.27 g/mol) due to the absence of a sulfur atom .
- Hydrogen Bonding : The carboxamide NH and tetrazole N atoms likely form N–H⋯N/O interactions, as observed in structurally related compounds (e.g., 3.758 Å π-π stacking in ).
- Crystal Packing: Unlike the thiazolidinone derivative in , the tetrazole analogue may adopt a less planar conformation due to steric hindrance from the furan group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
